2,4-Dichloro-3-cyanopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYZEFBWEXEOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621350 | |

| Record name | 2,4-Dichloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180995-12-4 | |

| Record name | 2,4-Dichloronicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-3-cyanopyridine

This guide provides a comprehensive technical overview of 2,4-dichloro-3-cyanopyridine, a pivotal heterocyclic intermediate for professionals in chemical research and pharmaceutical development. We will delve into its core physicochemical properties, explore its nuanced reactivity with a focus on regioselectivity, detail its applications as a versatile building block, and outline essential safety protocols. The insights herein are curated to empower researchers to leverage this compound's unique chemical architecture for the synthesis of novel molecules and active pharmaceutical ingredients (APIs).

Core Molecular Profile and Physicochemical Properties

This compound (IUPAC Name: 2,4-dichloropyridine-3-carbonitrile) is a polysubstituted heteroaromatic compound.[1][2] Its structure features a pyridine ring, an electron-deficient aromatic system, which is further activated by three electron-withdrawing groups: two chlorine atoms at positions 2 and 4, and a nitrile group at position 3.[3] This electronic arrangement is the primary driver of its chemical behavior and utility in synthesis.

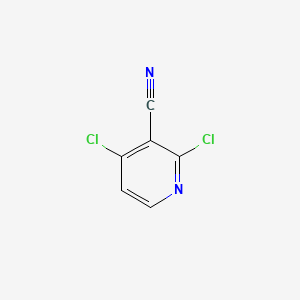

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 180995-12-4 | [1][4][5] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |

| Molecular Weight | 173.00 g/mol | [2][6] |

| Appearance | White to light brown solid | [4] |

| Melting Point | 107-109 °C | [7] |

| Boiling Point | 293.0 ± 35.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in water | [1][4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR: The spectrum is simple, exhibiting two doublets in the aromatic region corresponding to the protons at the C5 and C6 positions. The coupling constant between them would be characteristic of ortho-coupling in a pyridine ring.

-

¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in its characteristic region (~115-120 ppm), while the carbons bonded to chlorine (C2 and C4) will be significantly downfield.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2230-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.[8]

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks), confirming the molecular formula. The molecular ion peak would be observed at m/z corresponding to 172.[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its two chloro-substituents. The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), while modern catalytic methods allow for selective cross-coupling reactions.

References

- 1. This compound, 95% | Fisher Scientific [fishersci.ca]

- 2. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 180995-12-4 [m.chemicalbook.com]

- 5. H63347.06 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-3-cyanopyridine

Introduction: The Strategic Importance of 2,4-Dichloro-3-cyanopyridine in Synthesis

This compound is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Its pyridine core, substituted with two reactive chlorine atoms and an electron-withdrawing cyano group, provides a versatile scaffold for constructing more complex molecular architectures.[1][2] This guide offers a comprehensive examination of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application. Understanding these properties is not merely an academic exercise; it is fundamental to optimizing reaction conditions, ensuring purity, and ultimately influencing the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.[4][]

Core Physicochemical & Spectroscopic Data

The fundamental physical and chemical identifiers for this compound are summarized below. This data serves as the primary reference for handling, characterization, and quality control.

Molecular & Identification Properties

A visual representation of the molecular structure of this compound is provided below, illustrating the arrangement of its constituent atoms.

Caption: Molecular Structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 180995-12-4 | [6][7][8] |

| Molecular Formula | C₆H₂Cl₂N₂ | [7][9][10] |

| Molecular Weight | 172.996 g/mol | [7] |

| IUPAC Name | 2,4-dichloropyridine-3-carbonitrile | [7][8] |

| Appearance | White to light brown/yellow solid powder | [1][6] |

Thermodynamic & Solubility Data

| Property | Value | Source(s) |

| Melting Point | 107-109 °C | [6] |

| Boiling Point | 293.0 ± 35.0 °C (Predicted) | [6][11] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [6][11] |

| Water Solubility | Slightly soluble | [6][7] |

| pKa | -1.94 ± 0.10 (Predicted) | [6] |

Spectroscopic Fingerprint

| Spectrum Type | Key Peaks / Signals | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (d, J=5.5 Hz, 1H), 7.91 (d, J=5.5 Hz, 1H) | [6] |

| Infrared (IR) (KBr Pellet) | 3072, 2235 (C≡N), 1559, 1538, 1444, 1406, 1368, 1220, 820 cm⁻¹ | [6] |

| High-Resolution MS | m/z Calculated for C₆H₂N₂Cl₂: 171.9595, Found: 171.9598 | [6] |

| Mass Spec. (EI) | m/z: 172 [M⁺], 137, 110, 101, 75, 62, 51 | [6] |

Experimental Methodologies for Physical Property Determination

The reliability of physical property data hinges on the robustness of the experimental protocols used for their determination. The following sections detail standard, validated methodologies for characterizing this compound.

Melting Point Determination: A Critical Purity Indicator

Expertise & Experience: The melting point is one of the most fundamental and informative physical properties of a crystalline solid. A sharp melting range (typically ≤1 °C) is a strong indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[12] For a crucial intermediate like this compound, confirming a sharp melting point is a primary quality control step. The capillary method using a digital apparatus like a Mel-Temp is a standard and reliable technique.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar.

-

Capillary Loading: Invert an open-ended capillary tube and press it into the sample powder. Tap the closed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (e.g., 10-20 °C/min) to get a preliminary range. Allow the apparatus to cool significantly before the precise measurement.[2][13]

-

Precise Measurement: Heat the block at a medium rate until the temperature is approximately 15-20 °C below the expected melting point.[13]

-

Slow Heating: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[2]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination via Capillary Method.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups

Expertise & Experience: FTIR spectroscopy is an indispensable tool for confirming the molecular structure of a compound by identifying its functional groups. For this compound, the most characteristic absorption is the sharp, strong peak for the nitrile (C≡N) group around 2235 cm⁻¹.[6] The presence and position of this peak, along with the fingerprint region, provide a unique spectral signature. The KBr pellet method is a classic and effective technique for analyzing solid samples, ensuring a uniform dispersion of the analyte in an IR-transparent matrix.[9][14]

Experimental Protocol (KBr Pellet Method):

-

Sample & KBr Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[9]

-

Pellet Formation: Transfer the powder mixture into a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.

-

Background Scan: Place a blank KBr pellet (or an empty sample holder) in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Replace the background with the sample pellet and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra. Key peaks to verify for this compound include the C≡N stretch (around 2235 cm⁻¹) and C-Cl stretches, as well as aromatic C=C and C-N vibrations.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton Environment

Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the number and electronic environment of protons in a molecule.[10][15] For this compound, the spectrum is expected to be simple, showing two doublets corresponding to the two protons on the pyridine ring. The chemical shifts, coupling constants (J-values), and integration are all critical pieces of data for structural confirmation.[6] The use of a deuterated solvent, such as DMSO-d₆, is essential to avoid overwhelming the sample signals with solvent protons.[15]

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Shimming & Tuning: The instrument's magnetic field must be shimmed to achieve maximum homogeneity, and the probe tuned to the ¹H frequency to ensure optimal signal sensitivity. This is typically an automated process on modern spectrometers.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (often to the residual solvent peak or an internal standard like TMS).

-

Spectral Analysis: Analyze the chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) to confirm the structure is consistent with the expected two doublets for the aromatic protons.[6]

The Significance of Physical Properties in a Research & Development Context

The physical properties detailed in this guide are not just data points; they are critical parameters that dictate the compound's utility and behavior in practical applications.

-

Solubility: As a pharmaceutical or agrochemical intermediate, the solubility of this compound in various organic solvents dictates the choice of reaction medium, affects reaction rates, and influences the ease of purification via crystallization.[6] Poor solubility can lead to inefficient reactions and complicated workup procedures.[6] In drug development, the properties of intermediates can influence the solubility of the final API, which is a critical determinant of its bioavailability.[]

-

Melting Point & Purity: As established, the melting point is a direct and reliable measure of purity. For pharmaceutical applications, the purity of an intermediate is non-negotiable, as impurities can be carried through the synthesis to the final API, potentially affecting its safety and efficacy.[4] A consistent and sharp melting point provides confidence in the material's quality.

-

Spectroscopic Data (NMR & IR): The spectroscopic fingerprint is the definitive identity card of the molecule. It provides unambiguous confirmation of the chemical structure, ensuring that the correct material is being used.[10] This is a cornerstone of quality assurance and is required for regulatory documentation. Any deviation from the reference spectra indicates the presence of impurities or a different compound altogether.

Safe Handling and Storage

Given its chemical nature, proper handling and storage of this compound are essential for laboratory safety.

-

Safety Precautions: The compound is classified as toxic if inhaled and harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[7][16] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][7] Recommended storage temperatures are often between 2-8 °C.[6]

Conclusion

This compound is a valuable chemical intermediate whose effective use is underpinned by a thorough understanding of its physical properties. The data and protocols presented in this guide provide a robust framework for its characterization, ensuring purity, confirming identity, and facilitating its successful application in complex synthetic pathways. By integrating this knowledge, researchers and developers can streamline their processes, ensure the quality of their final products, and continue to innovate in the fields of medicine and agriculture.

References

- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. tapi.com [tapi.com]

- 6. What are the factors that determine the solubility of intermediates? - Blog - Kono Chem [konochem.com]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. edinst.com [edinst.com]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. jascoinc.com [jascoinc.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound, 95% | Fisher Scientific [fishersci.ca]

A Comprehensive Spectroscopic and Structural Elucidation of 2,4-Dichloro-3-cyanopyridine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-dichloro-3-cyanopyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the synergy between these techniques for unambiguous structural confirmation, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a cyano group at position 3.[3] This substitution pattern gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.68 | Doublet | 5.2 |

| H-6 | 8.45 | Doublet | 5.2 |

Table 1: ¹H NMR Spectral Data for this compound.[4]

Interpretation:

-

The downfield chemical shifts of both protons are consistent with their attachment to an electron-deficient pyridine ring.

-

The signal at 8.45 ppm is assigned to H-6, which is deshielded by the adjacent electronegative nitrogen atom.

-

The signal at 7.68 ppm is assigned to H-5.

-

The observed coupling constant of 5.2 Hz is typical for a four-bond coupling between protons at positions 5 and 6 of a pyridine ring.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Use a standard pulse program for ¹H NMR.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds between scans.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

¹H NMR Interpretation Workflow

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of directly available experimental data for this compound, the following are predicted chemical shifts based on the analysis of similar substituted pyridines.[7][8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~110 |

| C-4 | ~145 |

| C-5 | ~125 |

| C-6 | ~150 |

| CN | ~115 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Interpretation of Predicted Shifts:

-

C-2 and C-6: These carbons, being adjacent to the nitrogen atom, are expected to be the most downfield. The presence of a chlorine atom at C-2 would further deshield it.

-

C-4: The carbon bearing the second chlorine atom is also expected to be significantly downfield.

-

C-5: This carbon, bonded to a hydrogen, is predicted to be the most upfield of the aromatic carbons.

-

C-3 and CN: The carbon of the cyano group and the C-3 to which it is attached are expected to have chemical shifts in the range of 110-115 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Data Acquisition:

-

Use a standard pulse program for proton-decoupled ¹³C NMR.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Follow the same processing steps as for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano group and the substituted pyridine ring.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N stretch | 2240 - 2220 |

| C=N and C=C stretches (aromatic ring) | 1600 - 1400 |

| C-H bend (aromatic) | 900 - 690 |

| C-Cl stretch | 800 - 600 |

Table 3: Predicted IR Absorption Frequencies for this compound.

Interpretation of Predicted Absorptions:

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2240-2220 cm⁻¹, which is characteristic of a nitrile group.[9][10]

-

Aromatic Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region are anticipated, corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-H Bending: Out-of-plane C-H bending vibrations for the two adjacent hydrogens on the ring are expected in the 900-690 cm⁻¹ range.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are typically observed in the fingerprint region between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

-

Data Processing: The data is typically processed automatically by the instrument software to produce a spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 172/174/176 | Molecular ion |

| [M-Cl]⁺ | 137/139 | Loss of a chlorine atom |

| [M-CN]⁺ | 146/148/150 | Loss of the cyano group |

Table 4: Predicted Mass Spectrometry Data for this compound.[3]

Interpretation:

-

Molecular Ion: The mass spectrum is expected to show a molecular ion peak cluster at m/z 172, 174, and 176, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) are a characteristic signature for a molecule containing two chlorine atoms.

-

Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom to give a peak cluster around m/z 137/139, or the loss of the cyano group to give a peak cluster around m/z 146/148/150.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[5]

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the abundance of each ion to generate a mass spectrum.

Conclusion

The combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and unambiguous method for the structural elucidation and characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate, ensuring its correct identification and quality control in various applications.

References

- 1. This compound, 95% | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(180995-12-4) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR [m.chemicalbook.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

literature review on 2,4-Dichloro-3-cyanopyridine

An In-depth Technical Guide to 2,4-Dichloro-3-cyanopyridine: Synthesis, Reactivity, and Applications

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the pyridine ring, two chlorine substituents, and a nitrile group, confer a versatile reactivity profile. This guide provides an in-depth analysis of its synthesis, chemical behavior, and applications, with a particular focus on its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Core Properties and Spectroscopic Profile

This compound, also known as 2,4-dichloronicotinonitrile, is a stable, white to light brown solid at room temperature.[3][4][5] The strategic placement of two electron-withdrawing chlorine atoms and a cyano group on the electron-deficient pyridine ring makes the C2 and C4 positions highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.[6][7]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dichloropyridine-3-carbonitrile | [3] |

| CAS Number | 180995-12-4 | [1][3][8] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][3][8] |

| Molecular Weight | 173.00 g/mol | [3][8] |

| Appearance | White to light brown solid | [4][5] |

| Boiling Point | 293.0±35.0 °C (Predicted) | [4] |

| Melting Point | 107-109°C | [4] |

| Solubility | Slightly soluble in water; Soluble in various organic solvents. | [1][4][9] |

| ¹H NMR (DMSO-d₆) | δ: 7.91 (1H, d, J = 5.5 Hz), 8.65 (1H, d, J = 5.5 Hz) | [4] |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3072 (Ar-H), 2235 (C≡N), 1559, 1538 (C=C, C=N) | [4] |

| MS (EI) m/z | 172 [M⁺], 137, 110, 101, 75 | [3][4] |

Synthesis of the Core Scaffold

The efficient construction of the this compound scaffold is paramount for its application. Several synthetic routes have been established, with the choice of method often depending on the availability of starting materials and scale. Below is a detailed protocol for a common and reliable laboratory-scale synthesis.

Protocol 2.1: Synthesis from 2-Chloro-4-hydroxynicotinonitrile

This method involves the chlorination of the hydroxyl group at the C4 position, a robust transformation that proceeds in high yield. The causality behind this choice is the ready availability of the 4-hydroxypyridine precursor and the efficiency of phosphorus-based chlorinating agents.

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology: [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq) in phosphoryl chloride (POCl₃) (approx. 3 mL per gram of starting material).

-

Chlorination: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching): After completion, allow the mixture to cool to room temperature. Carefully concentrate the solution under reduced pressure to remove excess POCl₃. To the residue, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. This step neutralizes the acidic environment.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x volume of aqueous phase).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude product by recrystallization from hexane to afford this compound as a white powder. A typical yield for this process is around 63%.[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and as handles for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it highly activated for SNAr. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the better stabilization of the Meisenheimer intermediate formed during attack at C4.

Mechanism: Regioselective Nucleophilic Aromatic Substitution

References

- 1. This compound, 95% | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 180995-12-4 [m.chemicalbook.com]

- 5. CAS 180995-12-4: this compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Safe Handling and Application of 2,4-Dichloro-3-cyanopyridine

This guide provides a comprehensive overview of this compound, a critical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple safety data sheet to offer a deeper understanding of the compound's properties, risks, and handling protocols. The causality behind each recommendation is explained to foster a culture of safety and precision in the laboratory.

This compound is a highly functionalized pyridine derivative whose strategic placement of chloro and cyano groups makes it a reactive and versatile building block.[1][2] Its structure is paramount in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the substituents activates the pyridine ring for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. This reactivity has been harnessed in the development of targeted therapeutics, including kinase inhibitors for oncology, and novel crop protection agents.[2][3] Understanding the inherent reactivity and associated toxicological profile of this compound is therefore essential for its safe and effective utilization in research and development.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of safe handling. This compound is a solid at room temperature, but its potential to form dusts and its toxicological properties necessitate careful containment.[4][5]

Key Properties

The following table summarizes the essential physicochemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₂N₂ | [4][6] |

| Molecular Weight | 173.00 g/mol | [4][6][7] |

| Appearance | White to light brown/yellow crystalline solid or powder | [2][5] |

| Melting Point | 107-109 °C | [8] |

| Boiling Point | ~293.0 °C (Predicted) | [5][9] |

| Solubility | Slightly soluble in water; Soluble in various organic solvents | [4][5][10] |

| Vapor Pressure | 0.00177 mmHg at 25°C | [9] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |

Toxicological Summary

This compound is classified as a toxic substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4] Its hazard profile is driven by both the chlorinated pyridine core and the nitrile (cyano) group.

-

Acute Toxicity: The compound is harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[4][6] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[4]

-

GHS Hazard Classification:

-

Mechanism of Toxicity: While specific mechanistic studies on this compound are limited, related cyanopyridines can exert toxicity. The nitrile group can potentially be metabolized to release cyanide, a potent inhibitor of cellular respiration. Furthermore, chlorinated aromatic compounds can be hepatotoxic and nephrotoxic. Studies on the related compound 3-cyanopyridine showed adverse effects on the liver and kidneys in animal models at higher doses.[11]

Section 2: Hazard Identification and Risk Assessment

A systematic approach to risk assessment is crucial before any work with this compound is initiated. The primary hazards are its acute toxicity and irritant properties.

Risk Assessment Workflow

The following workflow provides a logical pathway for assessing and mitigating risks associated with this compound. It emphasizes the "Hierarchy of Controls," prioritizing engineering and administrative controls over reliance on personal protective equipment (PPE).

Caption: Risk assessment workflow for handling this compound.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to strict protocols is non-negotiable. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound solid, including weighing, transfers, and additions to reaction vessels, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust.[12][13]

-

Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any potential contaminants.[14]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[12][14]

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense and must be worn at all times when handling this compound.

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for transfers of the neat material. Gloves must be inspected before use and changed immediately if contaminated.[12][15]

-

Eye Protection: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[12] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[16]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[15] For larger quantities or in the event of a spill, impervious clothing or a chemical-resistant apron may be necessary.

-

Respiratory Protection: Not typically required when work is conducted within a functional fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be used.[12]

General Handling and Storage Protocol

-

Designation: Designate a specific area within a fume hood for handling this compound.

-

Weighing: Weigh the solid material directly into a tared, sealable container within the fume hood. Avoid creating dust clouds.

-

Transfers: If transferring as a solid, use a spatula and minimize drop height. If possible, transfer as a solution in a suitable, low-volatility solvent.

-

Housekeeping: Clean the designated area thoroughly after each use. All contaminated disposable materials should be treated as hazardous waste.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][13] Recommended storage is at 2-8°C under an inert atmosphere.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[4][17]

Section 4: Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Protocol

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [12][18] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [12][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [12][19] |

| Ingestion | DO NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [12][15] |

Emergency Response Decision Tree

This diagram outlines the critical steps to take in an emergency situation.

Caption: Decision tree for responding to a spill or exposure event.

Section 5: Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Spill Cleanup Protocol

-

Minor Spill (Solid):

-

Ensure proper PPE is worn.

-

Gently sweep or vacuum up the spilled material, avoiding dust generation. Use a HEPA-filtered vacuum if available.[19]

-

Place the collected material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste.[19]

-

Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Major Spill:

-

Evacuate the area immediately.

-

Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office.

-

Prevent entry into the area.

-

Allow only trained emergency responders to handle the cleanup.

-

Waste Disposal

-

Chemical Waste: All unreacted this compound and reaction waste containing it must be disposed of as hazardous chemical waste.[20] Do not dispose of it down the drain.

-

Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh paper, pipette tips, and contaminated labware, must be collected in a designated, sealed hazardous waste container.[21]

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[20]

Section 6: Application in Synthesis - A Workflow Example

To illustrate its utility, this section outlines a representative workflow for a nucleophilic aromatic substitution (SNAr) reaction, a common application for this intermediate in drug discovery.

Representative SNAr Reaction Workflow

This workflow demonstrates the displacement of the C4-chloride, which is generally more reactive than the C2-chloride in this system, with a generic primary amine (R-NH₂).

Caption: General workflow for an SNAr reaction using this compound.

Conclusion

This compound is an invaluable tool for chemical synthesis, but its utility is matched by its potential hazards. By embracing a safety-first mindset grounded in a thorough understanding of the compound's properties and by rigorously adhering to the handling, emergency, and disposal protocols outlined in this guide, researchers can mitigate risks effectively. Expertise in the lab is not only defined by successful synthetic outcomes but also by an unwavering commitment to the safety of oneself, one's colleagues, and the environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 180995-12-4 [m.chemicalbook.com]

- 6. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. egle.state.mi.us [egle.state.mi.us]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3-cyanopyridine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-3-cyanopyridine, a key intermediate in the pharmaceutical industry.[1] A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final drug products. This document synthesizes available physicochemical data, outlines predictive models for solubility based on molecular structure, and provides detailed, field-proven experimental protocols for determining solubility. This guide is intended for researchers, scientists, and drug development professionals engaged in work involving this critical compound.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. For a compound like this compound, understanding its solubility profile is not merely an academic exercise; it is a fundamental prerequisite for efficient process development and scalable manufacturing.

The choice of solvent can dictate reaction kinetics, influence impurity profiles, and is the cornerstone of effective crystallization and purification processes. An optimal solvent system can significantly enhance yield, reduce processing time, and ensure the final product meets stringent purity requirements. Conversely, a poorly understood solubility profile can lead to manufacturing challenges, batch-to-batch variability, and compromised product quality.

This guide delves into the solubility of this compound, providing both a theoretical framework and practical methodologies to empower researchers in their experimental design and process optimization endeavors.

Physicochemical Properties of this compound

A foundational understanding of the molecular and physical properties of this compound is essential for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][2][3] |

| Molecular Weight | 173.00 g/mol | [2][3] |

| Appearance | White to light brown solid | [4] |

| Melting Point | 107-109 °C | [5] |

| pKa (Predicted) | -1.94 ± 0.10 | [4] |

| XLogP3 (Predicted) | 2.2 | |

| Topological Polar Surface Area | 36.7 Ų | [3] |

| Water Solubility | Slightly soluble | [1][4][6] |

The predicted XLogP3 value of 2.2 suggests that this compound has a moderate degree of lipophilicity. The presence of the polar cyano group and the nitrogen atom in the pyridine ring, counterbalanced by the two chlorine atoms and the aromatic ring, results in a molecule with mixed polarity. This structural composition suggests that its solubility will be highly dependent on the specific nature of the solvent. The general principle of "like dissolves like" would predict better solubility in solvents of intermediate polarity.

Qualitative Solubility Observations and Predictions

While quantitative data in a broad range of organic solvents is not extensively published in readily accessible literature, some qualitative information and predictions based on structural analogs can be made.

-

Water: The compound is consistently reported as "slightly soluble in water".[1][4][6] This is consistent with its predicted lipophilicity and the energetic cost of disrupting the hydrogen-bonding network of water to accommodate the solute.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Given the presence of the polar cyano group and the pyridine nitrogen, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute without the high energetic penalty of disrupting a hydrogen-bonded network.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are likely to be effective solvents. While the solute cannot donate hydrogen bonds, the nitrogen atom and cyano group can act as hydrogen bond acceptors. Therefore, a reasonable degree of solubility is expected.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar functionalities, the solubility in nonpolar solvents is expected to be limited. A patent describing the synthesis of this compound mentions purification by recrystallization from hexane, which implies that it is sparingly soluble in hot hexane and poorly soluble in cold hexane.[5]

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative solubility data, experimental determination is often necessary. The following section provides detailed protocols for two robust methods for determining the solubility of this compound.

Safety Precautions and Handling

Before undertaking any experimental work, it is crucial to be aware of the hazards associated with this compound.

-

Hazard Profile: The compound is harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Equilibrium Method Followed by Gravimetric Analysis

This is a classic and reliable method for determining thermodynamic solubility.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dichloro-3-cyanopyridine in Modern Organic Synthesis

Introduction: The Strategic Value of 2,4-Dichloro-3-cyanopyridine

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in organic synthesis. Its utility is anchored in the strategic placement of its reactive sites: two chlorine atoms at positions amenable to substitution and a cyano group that not only activates the pyridine ring but also serves as a versatile chemical handle. The pyridine core, an electron-deficient aromatic system, is rendered even more electrophilic by the powerful electron-withdrawing effects of the nitrile group and the ring nitrogen. This electronic profile makes this compound an exceptional substrate for a variety of transformations, particularly in the construction of complex molecular architectures for the pharmaceutical and agrochemical industries.[1][2]

This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and furnishing detailed, field-proven protocols for its use in nucleophilic aromatic substitution, the synthesis of fused heterocyclic systems, and palladium-catalyzed cross-coupling reactions.

The Workhorse Reaction: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its capacity for sequential and regioselective nucleophilic aromatic substitution (SNAr). The two chlorine atoms exhibit differential reactivity, a feature that chemists can exploit to build complexity in a controlled manner.

Causality of Regioselectivity

The chlorine atom at the C4-position is significantly more reactive towards nucleophiles than the chlorine at the C2-position. This can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position.

-

Attack at C4: The negative charge of the intermediate can be delocalized onto both the ring nitrogen and the powerfully electron-withdrawing cyano group. This extensive delocalization results in a more stable intermediate, lowering the activation energy for the reaction.

-

Attack at C2: Delocalization of the negative charge from C2 attack does not involve the cyano group as effectively.

This inherent electronic preference allows for the selective functionalization of the C4-position while leaving the C2-chlorine intact for subsequent transformations.

Caption: General workflow for selective C4-substitution.

Protocol 1.1: Selective Amination at the C4-Position

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a foundational step for creating precursors to many biologically active molecules.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Addition of Reagents: Add the amine (1.1 eq) followed by the base (K₂CO₃ or DIPEA, 2.0 eq). The use of a non-nucleophilic base like DIPEA is preferred if the amine is expensive or sensitive, while K₂CO₃ is a cost-effective alternative.

-

Reaction Conditions: Heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-2-chloro-3-cyanopyridine derivative.

Trustworthiness Note: The success of this reaction hinges on the exclusion of water if using a moisture-sensitive amine and ensuring the base is sufficient to neutralize the HCl generated in situ.

Constructing Privileged Scaffolds: Synthesis of Fused Pyrido[2,3-d]pyrimidines

The 4-amino-2-chloro-3-cyanopyridine intermediate synthesized in Protocol 1.1 is an ideal precursor for constructing fused heterocyclic systems. The juxtaposition of the C4-amino group and the C3-cyano group allows for cyclization reactions to form the pyrido[2,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[3]

Causality of Cyclization

The reaction typically proceeds via an initial reaction of the C4-amino group with a one-carbon electrophile (e.g., formic acid, formamide). This forms an amidine or related intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the ring nitrogen onto the activated cyano group, followed by tautomerization to yield the aromatic fused system.

Caption: Pathway for pyrido[2,3-d]pyrimidine synthesis.

Protocol 2.1: Synthesis of a 7-Chloropyrido[2,3-d]pyrimidin-4(3H)-one Core

This protocol details the cyclization of a 4-amino-2-chloro-3-cyanopyridine derivative using formic acid.

Materials:

-

4-Amino-2-chloro-3-cyanopyridine derivative (1.0 eq)

-

Formic acid (98%)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the 4-amino-2-chloro-3-cyanopyridine derivative (1.0 eq) in formic acid (10-20 equivalents or as solvent).

-

Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS. The product often precipitates from the reaction mixture upon formation.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly pour the reaction mixture into a beaker of ice water to induce precipitation.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove excess formic acid, and then with a small amount of cold ethanol or diethyl ether. Dry the product under vacuum. This method often yields a product of high purity without the need for column chromatography.

Expertise Note: The use of formic acid serves as both the reagent and the acidic catalyst for the cyclization. For less reactive substrates, a catalytic amount of a stronger acid like sulfuric acid can be added, though this may require more rigorous purification.[3]

Diversification via Cross-Coupling: Functionalizing the C2-Position

With the C4-position functionalized and the fused ring system in place, the remaining C2-chloro (or C7-chloro in the fused system) becomes the target for diversification. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of C-C and C-N bonds.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general method for coupling an aryl or heteroaryl boronic acid to the C2-chloro position of a substituted 3-cyanopyridine derivative.

Materials:

-

2-Chloro-3-cyanopyridine derivative (1.0 eq)

-

Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or (PdCl₂(dppf)-CH₂Cl₂ adduct, 2-5 mol%)

-

Base (e.g., Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave vial, add the 2-chloro-3-cyanopyridine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The solvent choice is critical; polar aprotic solvents are generally effective.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C (or use microwave irradiation) until the starting material is consumed as judged by TLC or LC-MS (typically 2-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-3-cyanopyridine product.

| Reaction Type | Reagents | Typical Conditions | Product Class |

| SNAr (Amination) | R¹R²NH, K₂CO₃ | DMF, 80 °C, 6h | 4-Amino-2-chloropyridines |

| Cyclization | Formic Acid | Reflux, 100 °C, 4h | Pyrido[2,3-d]pyrimidines |

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90 °C, 8h | 2-Aryl-pyridines |

| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI | Et₃N, 60 °C, 5h | 2-Alkynyl-pyridines |

Table 1: Summary of Key Transformations for this compound.

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its well-defined reactivity profile, characterized by highly regioselective nucleophilic substitution at C4 followed by the potential for cyclization and cross-coupling at C2, provides a reliable and powerful platform for the synthesis of diverse and complex molecules. The protocols and principles outlined in this guide demonstrate its broad applicability and underscore its importance for researchers, particularly those in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols: 2,4-Dichloro-3-cyanopyridine in Agrochemical Synthesis

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a foundational structural motif in modern agrochemicals, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules.[1][2][3] Among the vast array of pyridine-based intermediates, 2,4-Dichloro-3-cyanopyridine stands out as a critical building block, particularly in the synthesis of a blockbuster class of insecticides: the diamide family.[4][5] Its unique arrangement of two chlorine atoms and a cyano group on the pyridine core provides a reactive platform for constructing complex agrochemical molecules with high efficacy and selectivity.[4][5] This guide provides an in-depth exploration of the applications of this compound in the synthesis of key agrochemicals, complete with detailed protocols and mechanistic insights for research and development professionals.

Core Reactivity: A Platform for Nucleophilic Aromatic Substitution

The key to the utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position is activated by the adjacent electron-withdrawing cyano group and the ring nitrogen, making it significantly more susceptible to displacement by nucleophiles compared to the chlorine at the 4-position. This regioselectivity is the cornerstone of its application in multi-step syntheses, allowing for the sequential introduction of different functionalities.

Application I: Synthesis of Diamide Insecticides - A Case Study of Chlorantraniliprole and Cyantraniliprole

The most prominent application of this compound is in the synthesis of the anthranilic diamide insecticides, chlorantraniliprole and cyantraniliprole. These compounds are potent and selective activators of insect ryanodine receptors, leading to uncontrolled muscle contraction and paralysis in target pests.[6]

Synthetic Pathway Overview

The synthesis of these complex molecules from this compound involves a multi-step sequence that leverages the regioselective reactivity of the pyridine core. A generalized workflow is depicted below:

Caption: Generalized synthetic workflow for diamide insecticides.

Protocol 1: Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This key intermediate is central to the synthesis of both chlorantraniliprole and cyantraniliprole. The following protocol outlines a representative laboratory-scale synthesis.

Materials:

-

2,3-Dichloropyridine (starting material for the pyrazole component)

-

Hydrazine hydrate

-

Diethyl maleate

-

N-Bromosuccinimide (NBS)

-

Sodium hydroxide

-

Hydrochloric acid

-

Suitable solvents (e.g., ethanol, water, acetic acid)

Procedure:

-

Hydrazinolysis: React 2,3-dichloropyridine with hydrazine hydrate to form 2-hydrazinyl-3-chloropyridine. This initial nucleophilic substitution targets the more reactive 2-position of the dichloropyridine.

-

Cyclization: The resulting hydrazine derivative is then reacted with diethyl maleate in a Michael addition followed by an intramolecular cyclization to yield a pyrazolone intermediate.

-

Bromination: The pyrazolone is brominated using a suitable brominating agent like N-Bromosuccinimide (NBS) in an acidic medium.

-

Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the product.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

The use of hydrazine hydrate in the first step is a standard method for introducing a hydrazine moiety onto an activated aromatic ring.

-

Diethyl maleate is a common C4 synthon for the construction of the pyrazole ring.

-

NBS is a convenient and selective brominating agent for activated aromatic systems.

Protocol 2: Amide Coupling to form Chlorantraniliprole

The final step in the synthesis is the coupling of the pyrazole carboxylic acid with the appropriate substituted aniline.

Materials:

-

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

2-Amino-5-chloro-N,3-dimethylbenzamide

-

Methanesulfonyl chloride

-

3-Picoline

-

Propionitrile (solvent)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in propionitrile.

-

Base Addition: Add 3-picoline to the mixture.

-

Activation and Coupling: Cool the mixture to between -5°C and 0°C. Slowly add methanesulfonyl chloride dropwise.[7]

-

Reaction Monitoring: Stir the reaction mixture at low temperature for one hour, then allow it to warm to room temperature and stir for an additional three hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, quench the reaction with water. The product will precipitate out of the solution. Filter the solid, wash with a propionitrile-water mixture, then with propionitrile, and dry under nitrogen to yield chlorantraniliprole.[7]

Causality Behind Experimental Choices:

-

Methanesulfonyl chloride acts as a dehydrating agent, activating the carboxylic acid for amide bond formation.

-

3-Picoline serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Low-temperature addition of methanesulfonyl chloride is crucial to control the exothermic reaction and prevent side product formation.

Data Summary: Key Diamide Insecticides

| Compound | Target Pests | Mode of Action |

| Chlorantraniliprole | Lepidoptera, Coleoptera, Diptera, Isoptera[8] | Ryanodine receptor activator[6] |

| Cyantraniliprole | Broad spectrum including Lepidoptera[9] | Ryanodine receptor activator[6] |

Application II: Synthesis of Herbicidal Intermediates

This compound also serves as a precursor for various herbicidal compounds.[4][5] The cyano group can be hydrolyzed to a carboxylic acid or an amide, and the chlorine atoms can be displaced by a variety of nucleophiles to generate a diverse library of herbicidal candidates.

Synthetic Workflow for Pyridine-based Herbicides

Caption: General pathway for herbicide synthesis from this compound.

Conclusion and Future Outlook

This compound is a versatile and highly valuable intermediate in the agrochemical industry. Its well-defined reactivity allows for the efficient and regioselective synthesis of complex and potent active ingredients. The continued exploration of novel nucleophilic substitution reactions on this pyridine core will undoubtedly lead to the discovery of new generations of agrochemicals with improved efficacy, selectivity, and environmental profiles. The protocols and insights provided in this guide serve as a foundation for researchers to further innovate in this critical area of crop protection.

References

- 1. Development of novel pyridine-based agrochemicals: A review [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2,4-Dichloro-3-cyanopyridine

Introduction

2,4-Dichloro-3-cyanopyridine is a highly versatile and reactive trifunctional scaffold for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its structure, featuring two chlorine atoms at the electrophilic C2 and C4 positions and a nitrile group at C3, provides multiple reaction sites for building complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the cyano group significantly activates the chlorine atoms towards nucleophilic displacement, while the cyano group itself can participate in cyclization reactions. This unique combination of reactive centers makes this compound a valuable starting material in medicinal chemistry and materials science for the construction of fused pyridine systems such as pyrazolopyridines, thienopyridines, and other pharmacologically relevant scaffolds.[1][3][4] This guide provides detailed protocols and scientific rationale for key synthetic transformations starting from this pivotal building block.

Part 1: Synthesis of Fused Heterocycles via Nucleophilic Aromatic Substitution (SNAr) and Cyclization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. In this compound, the C4 position is generally more reactive towards nucleophilic attack than the C2 position, a preference that can be exploited for regioselective synthesis.[5] The subsequent intramolecular cyclization involving the C3-cyano group is a powerful strategy for annelating a new heterocyclic ring onto the pyridine core.

Application 1.1: Synthesis of 3-Amino-4-chloro-1H-pyrazolo[3,4-b]pyridines

The reaction with hydrazine derivatives provides a direct route to the pyrazolo[3,4-b]pyridine core, a privileged scaffold in drug discovery known for its broad range of biological activities, including kinase inhibition.[3][6]

Reaction Principle & Mechanism

The synthesis proceeds via a two-step, one-pot sequence. First, the hydrazine undergoes a regioselective SNAr reaction, displacing the more reactive C4-chloride. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine onto the electrophilic carbon of the C3-cyano group, leading to cyclization and formation of the fused pyrazole ring.[7]

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.73 g, 10 mmol) in ethanol (40 mL).

-

Reagent Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (20 mL). Dry the product under vacuum to yield the title compound as a crystalline solid.

Scientist's Note (Expertise & Causality):

Solvent Choice: Ethanol is a suitable solvent as it effectively dissolves the reactants at reflux temperature but allows for the precipitation of the product upon cooling, simplifying purification.

Stoichiometry: An equimolar amount of hydrazine is used. Using a large excess of hydrazine could potentially lead to the substitution of the second chlorine atom, although the C2-chloride is significantly less reactive.[7]

Mechanism Insight: The intramolecular cyclization is spontaneous under these conditions due to the favorable geometry of the intermediate and the electrophilicity of the nitrile carbon.

Application 1.2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

This pathway utilizes sulfur nucleophiles to construct the thieno[2,3-b]pyridine system, which is of significant interest for its therapeutic potential, including applications as chemosensitizers in cancer therapy.[4] This transformation is an example of the versatile Thorpe-Ziegler cyclization.

Reaction Principle & Mechanism

The reaction begins with the S-alkylation of the pyridine, where a sulfur nucleophile displaces one of the chlorine atoms. In this example, we use the reaction of a 3-cyanopyridine-2(1H)-thione (which can be derived from the dichloro starting material) with a chloroacetamide. The resulting intermediate contains an active methylene group adjacent to a carbonyl, which is deprotonated by a base. The resulting carbanion then attacks the C3-cyano group in an intramolecular Thorpe-Ziegler cyclization to form the fused thiophene ring.[8]

Caption: Synthesis of Thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

This protocol is adapted from a procedure starting with a pre-formed pyridinethione.

-

Precursor Synthesis: First, synthesize 3-cyano-4-phenyl-6-(2-thienyl)pyridine-2(1H)-thione from appropriate precursors.

-

Reaction Setup: To a solution of the pyridinethione (10 mmol) in absolute ethanol (50 mL), add sodium ethoxide (10 mmol, from 0.23 g of sodium in 10 mL of ethanol).

-

Reagent Addition: Add 2-chloro-N-phenylacetamide (1.70 g, 10 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours. A precipitate will form.

-

Cyclization: Add a few drops of piperidine to the mixture and heat to reflux for 1 hour to induce cyclization.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or DMF/ethanol to obtain the pure thieno[2,3-b]pyridine product.

Scientist's Note (Expertise & Causality):

Base Selection: Sodium ethoxide is used as a strong base to deprotonate the thione, facilitating the initial S-alkylation. A weaker base like piperidine is sufficient to catalyze the subsequent Thorpe-Ziegler cyclization by deprotonating the active methylene group of the intermediate.